Naloxonazine dihydrochloride

Opioid Pharmacology Receptor Subtype Characterization Binding Affinity

Naloxonazine dihydrochloride is a semi-synthetic opiate azine derivative and a potent, irreversible antagonist at the μ-opioid receptor (MOR). It is primarily recognized for its selective labeling of the high-affinity μ1-opioid receptor subtype, a property that has made it a critical pharmacological tool for dissecting μ1- versus μ2-mediated physiological responses.

Molecular Formula C38H44Cl2N4O6
Molecular Weight 723.7 g/mol
Cat. No. B1640149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaloxonazine dihydrochloride
Molecular FormulaC38H44Cl2N4O6
Molecular Weight723.7 g/mol
Structural Identifiers
SMILESC=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl
InChIInChI=1S/C38H42N4O6.2ClH/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2;;/h3-8,27-28,33-34,43-46H,1-2,9-20H2;2*1H/b39-23+,40-24+;;/t27?,28?,33-,34-,35+,36+,37-,38-;;/m1../s1
InChIKeyVIAIHLLKDJKEKM-HOQHGZPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Naloxonazine Dihydrochloride: Definitive Guide to μ1-Selective Opioid Antagonist Procurement and Research Differentiation


Naloxonazine dihydrochloride is a semi-synthetic opiate azine derivative and a potent, irreversible antagonist at the μ-opioid receptor (MOR) [1]. It is primarily recognized for its selective labeling of the high-affinity μ1-opioid receptor subtype, a property that has made it a critical pharmacological tool for dissecting μ1- versus μ2-mediated physiological responses [2]. Unlike its parent compound naloxone, naloxonazine exhibits a prolonged duration of action exceeding 24 hours in vivo, a characteristic attributable to its wash-resistant, irreversible binding profile [3].

Why Naloxonazine Dihydrochloride Cannot Be Replaced by Generic Mu Antagonists Like Naloxone or β-FNA


Generic substitution with standard reversible opioid antagonists (e.g., naloxone, naltrexone) or other irreversible agents (e.g., β-funaltrexamine, β-FNA) fails due to fundamental differences in both receptor subtype selectivity and kinetic binding properties. While naloxone exhibits reversible binding to all μ-receptor subtypes, naloxonazine provides irreversible, wash-resistant inhibition that is relatively selective for the μ1 subtype [1]. This allows for experimental protocols where a 24-hour pretreatment with naloxonazine selectively ablates μ1-mediated responses, a temporal and mechanistic dissociation unattainable with short-acting, non-selective antagonists [2]. Furthermore, even when compared to another irreversible μ-antagonist like β-FNA, naloxonazine displays a distinct selectivity profile: β-FNA irreversibly blocks both μ1 and μ2 actions (including morphine lethality), whereas naloxonazine spares μ2-mediated respiratory depression and lethality at selective doses [3].

Quantitative Differentiation Guide: Naloxonazine Dihydrochloride vs. Naloxone, β-FNA, and Class Benchmarks


Receptor Subtype Selectivity: μ1 vs. μ2 Discrimination Based on Irreversible Binding

Naloxonazine dihydrochloride exhibits a distinct functional selectivity for the μ1-opioid receptor subtype, a property not shared by the prototypical antagonist naloxone. In vivo, pretreatment of rats with naloxonazine (10 mg/kg i.v.) produced a significant 4-fold rightward shift in the morphine analgesic dose-response curve (P < 0.001) [1]. Crucially, this same treatment did not alter the respiratory depressant actions of morphine, as measured by arterial blood gas parameters (pO₂, pCO₂, pH) [2]. This differential blockade—analgesia antagonized, respiratory depression spared—provides direct evidence for μ1-selective action and is a functional outcome not replicable with the non-selective antagonist naloxone [3].

Opioid Pharmacology Receptor Subtype Characterization Binding Affinity Analgesia

Binding Affinity and Receptor Specificity: Ki Values for μ, κ, and δ Opioid Receptors

Naloxonazine demonstrates high-affinity binding to the μ-opioid receptor (Ki = 0.054 nM) with significant selectivity over κ-opioid receptors (Ki = 11 nM) and δ-opioid receptors (Ki = 8.6 nM) . This represents a >150-fold selectivity for μ over κ, and >200-fold selectivity over δ . In comparison, standard antagonists like naloxone and naltrexone inhibit binding with similar nanomolar IC50 values (typically <5 nM) but lack this degree of subtype differentiation and do not possess irreversible wash-resistant properties [1].

Radioligand Binding Receptor Pharmacology Selectivity Profiling Opioid Receptors

Irreversible Antagonism: Wash-Resistant Binding and Prolonged In Vivo Duration

A key differentiator is naloxonazine's ability to form a wash-resistant, irreversible bond with the μ1-opioid receptor. In vitro binding studies show that while inhibition by naloxone and naltrexone is fully reversible upon washing, naloxonazine produces a wash-resistant inhibition of binding that lasts for 24 hours [1]. This irreversible action translates to a prolonged duration of action in vivo, with a single dose antagonizing morphine analgesia for >24 hours despite a terminal elimination half-life of less than 3 hours [2]. This kinetic profile contrasts sharply with naloxone, whose effects are short-lived and entirely reversible.

Irreversible Antagonism In Vivo Pharmacology Binding Kinetics Long-Acting Antagonist

Functional Differentiation in Feeding Behavior: μ1 vs. Non-μ1 Mediation

Naloxonazine enables the dissection of μ1- versus non-μ1-mediated components of opioid-induced hyperphagia. In a comparative study, naloxonazine (10 mg/kg) significantly shifted the morphine hyperphagia dose-response curve to the right, whereas it failed to affect hyperphagia induced by ethylketocyclazocine (EKC), dynorphin, or DADL [1]. In contrast, naloxone (10 mg/kg) blocked hyperphagia induced by all tested agonists [2]. This demonstrates that morphine-induced feeding is partially μ1-mediated, while EKC- and peptide-induced feeding are not, a distinction only revealed by the selective antagonist.

Opioid-Induced Feeding Behavioral Pharmacology Receptor Subtype Function Appetite Regulation

Supraspinal vs. Spinal Analgesia Dissection: μ1 vs. μ2 Mechanisms

Naloxonazine differentiates between μ1- and μ2-receptor mediation of analgesia at different anatomical levels. Pretreatment with naloxonazine shifted the supraspinal (i.c.v.) DAGO analgesic dose-response curve 4-fold to the right but had no effect on spinal (i.t.) DAGO analgesia [1]. This indicates that supraspinal analgesia is mediated by μ1-receptors (naloxonazine-sensitive), whereas spinal analgesia is mediated by μ2-receptors (naloxonazine-insensitive) [2]. Such anatomical and subtype-specific differentiation is a unique property of naloxonazine and is not achievable with non-selective antagonists like naloxone or β-FNA.

Spinal Analgesia Supraspinal Analgesia Receptor Localization Pain Pathways

Validated Research Applications and Procurement Rationale for Naloxonazine Dihydrochloride


Dissecting μ1- vs. μ2-Mediated Analgesia and Adverse Effects

Naloxonazine is the preferred tool for studies requiring the selective ablation of μ1-opioid receptor function. Researchers use a 24-hour pretreatment protocol (e.g., 10-35 mg/kg s.c. or i.v. in rodents) to irreversibly block μ1-receptors, thereby isolating μ2- and non-μ-mediated components of opioid action [1]. This approach has been validated for separating analgesia from respiratory depression, revealing that μ1-receptors mediate the former while μ2-receptors mediate the latter [2].

Investigating μ1-Opioid Contributions to Complex Behaviors

Due to its functional selectivity, naloxonazine enables the specific interrogation of μ1-receptor involvement in behaviors such as feeding, locomotion, and reward. Studies have demonstrated that naloxonazine differentially modulates opioid-induced hyperphagia and cocaine-induced conditioned place preference, effects that are obscured when using non-selective antagonists like naloxone [3]. This makes it a critical reagent for behavioral neuroscientists mapping the neural circuits of opioid action [4].

Characterizing μ-Opioid Receptor Subtypes in Cell-Based Assays

In vitro, naloxonazine serves as an irreversible μ1-selective label in binding and functional assays. Its wash-resistant binding allows for the quantification of μ1-receptor density and the assessment of residual μ2-receptor function after selective alkylation [5]. This is particularly useful in cell lines expressing mixed μ-receptor populations, such as SH-SY5Y neuroblastoma cells, where naloxonazine helps delineate distinct μ-receptor subtypes [6].

Probing μ1-Receptor Role in Spinal vs. Supraspinal Pain Pathways

The anatomical selectivity of naloxonazine—blocking supraspinal but not spinal μ1-mediated analgesia—makes it invaluable for studies localizing opioid receptor function within the central nervous system. By comparing responses to intrathecal versus intracerebroventricular agonist administration following naloxonazine pretreatment, researchers can map the contribution of specific μ-receptor subtypes to pain modulation at different levels of the neuraxis [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naloxonazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.